molecular formula C12H12N2O B2963991 N-Nitro Rasagiline CAS No. 2470278-90-9

N-Nitro Rasagiline

Cat. No.: B2963991
CAS No.: 2470278-90-9
M. Wt: 200.241
InChI Key: RPWRDVPRBADQLQ-GFCCVEGCSA-N
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Description

N-Nitro Rasagiline is a nitrosamine drug substance-related impurity (NDSRI) of the active pharmaceutical ingredient (API) Rasagiline . Rasagiline is a potent, selective, and irreversible monoamine oxidase-B (MAO-B) inhibitor used for the treatment of Parkinson's disease . The presence of nitrosamine impurities in pharmaceuticals is a significant concern for regulatory authorities worldwide due to their potential carcinogenic risk . Consequently, research into compounds like this compound is critical for analytical method development, stability studies, and ensuring drug safety and quality control. Researchers utilize this compound primarily as a reference standard to develop and validate sensitive and selective analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the detection and quantification of this specific impurity in Rasagiline and its formulations . This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R)-2,3-dihydro-1H-inden-1-yl]-N-prop-2-ynylnitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-9-14(13-15)12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12H,7-9H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWRDVPRBADQLQ-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(C1CCC2=CC=CC=C12)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN([C@@H]1CCC2=CC=CC=C12)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Formation Pathways and Chemical Mechanisms of N Nitro Rasagiline

Precursor Identification: The Secondary Amine Moiety within the Rasagiline (B1678815) Structure

Rasagiline, chemically identified as (1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine, possesses a crucial secondary amine functional group nih.govwikipedia.orgabcam.comnih.gov. This secondary amine nitrogen atom, part of the propargylamine (B41283) moiety, acts as the nucleophilic site that reacts with electrophilic nitrosating agents to form N-Nitro Rasagiline nih.govwikipedia.orgveeprho.com. The presence of this secondary amine is the fundamental requirement for the N-nitrosation reaction to occur veeprho.comdsm-firmenich.comamericanpharmaceuticalreview.comeuropa.eu. Secondary amines are generally more reactive towards nitrosating agents compared to primary amines (which form unstable diazonium ions) or tertiary amines (which typically require an additional dealkylation step) nih.govveeprho.comamericanpharmaceuticalreview.comeuropa.euefpia.eufreethinktech.comnih.gov.

Generation and Reactivity of Nitrosating Agents in Pharmaceutical Environments

The formation of this compound is contingent upon the presence of a nitrosating agent, which can originate from various sources including nitrite (B80452) contamination in raw materials or in situ generation during manufacturing processes dsm-firmenich.comlactalisingredients.comipec-europe.orgresearchgate.net.

Role of Nitrite Contamination in Excipients and Solvents

Nitrite (NO₂⁻) is a primary precursor for the generation of nitrosating agents within pharmaceutical settings nih.govwaters.com. Under acidic conditions, nitrite is converted into more reactive species, such as nitrous acid (HNO₂) and subsequently into dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺), which is the principal electrophilic nitrosating species nih.govwikipedia.orgveeprho.comdsm-firmenich.comamericanpharmaceuticalreview.com.

Nitrite contamination can be introduced through various components used in pharmaceutical manufacturing, including excipients, solvents, and water lactalisingredients.comipec-europe.orgwaters.com. Trace amounts of nitrite are commonly found in many excipients, with levels varying significantly based on the excipient type and its manufacturing source lactalisingredients.comipec-europe.orgwaters.commeggle-pharma.compharmaexcipients.com. While achieving "nitrite-free" excipients is often not feasible, typical nitrite concentrations in materials like lactose (B1674315) are generally low, whereas other excipients, such as crospovidone, may contain higher levels lactalisingredients.commeggle-pharma.com.

Excipient TypeTypical Nitrite Range (ppm)Mean Nitrite (ppm)Source Reference
Lactose0.07 – 1.70.54 lactalisingredients.commeggle-pharma.com
Microcrystalline Cellulose0.04 – 2.40.70 meggle-pharma.com
CrospovidoneNot specified8.3 (mean), 14 (max) meggle-pharma.com

The presence of nitrite impurities in excipients or residual contamination in solvents is recognized as a critical risk factor for N-nitrosamine formation, providing the necessary component for nitrosation when a susceptible amine is present dsm-firmenich.comwaters.com.

In Situ Formation from Nitrogen Oxides and Other Potential Nitrosating Species

Nitrogen oxides (NOx), encompassing nitric oxide (NO), nitrogen dioxide (NO₂), dinitrogen trioxide (N₂O₃), and dinitrogen tetroxide (N₂O₄), also serve as significant sources of nitrosating agents nih.govamericanpharmaceuticalreview.com. While NO is not a direct nitrosating agent, it can be oxidized to NO₂ in the presence of oxygen, which can then form N₂O₃ or N₂O₄ nih.govcanada.ca. These species, particularly N₂O₃ and N₂O₄, are potent electrophilic nitrosating agents capable of reacting with amines to form N-nitroso compounds nih.govwikipedia.orgamericanpharmaceuticalreview.com.

Nitrogen oxides can be released from combustion processes and may be present in ambient air, potentially entering manufacturing environments, for instance, during drying operations nih.govcanada.catecamgroup.comhoriba.com. Additionally, nitric acid (HNO₃) can act as a source, either directly or by converting to nitrous acid under reducing conditions americanpharmaceuticalreview.com. The autoxidation of nitric oxide (•NO) can also lead to the formation of symmetrical dinitrogen trioxide (symN₂O₃), which can participate in nitrosation reactions even at neutral pH nih.gov. Other chemical species, such as nitrosyl halides and alkyl nitrites, can also function as nitrosating agents wikipedia.orgamericanpharmaceuticalreview.comeuropa.eu.

Reaction Kinetics and Physicochemical Factors Influencing N-Nitrosation

The rate and extent of this compound formation are influenced by several physicochemical factors, including pH, temperature, and the presence of catalysts or inhibitors nih.govnih.gov.

Influence of pH and Temperature on Reaction Thermodynamics and Kinetics

pH: The pH of the reaction environment critically affects the N-nitrosation process. The optimal pH range for the nitrosation of secondary amines typically falls between 2.5 and 3.5 freethinktech.comscienceasia.org. This pH range represents a balance between the formation of nitrosating species (like N₂O₃) and the availability of the unprotonated amine, which is the reactive form for nitrosation nih.goveuropa.eufreethinktech.com. Lower pH values promote the generation of nitrosating agents but can also lead to amine protonation, thereby reducing the amine's nucleophilicity and slowing the reaction nih.goveuropa.eu. Conversely, at neutral or alkaline pH, the concentration of reactive nitrosating agents is significantly diminished nih.govnih.gov.

Temperature: Temperature plays a significant role in the kinetics of N-nitrosation. While some research suggests that low temperatures can favor certain amine nitrosation reactions researchgate.net, other findings indicate that elevated temperatures generally accelerate reaction rates and increase nitrosamine (B1359907) yields acs.orgspkx.net.cn. For example, the formation of nitrosamines such as NDMA and NDEA has been observed to increase substantially at temperatures exceeding 80 °C spkx.net.cn. The precise impact of temperature can be complex and may vary depending on the specific amine and nitrosating agent involved.

Catalytic Effects of Trace Metal Ions and Other Impurities on Nitrosation

Other factors can also modulate nitrosation. For example, bacterial enzymes can catalyze N-nitrosation reactions, particularly at neutral pH, potentially proceeding faster than chemical reactions under such conditions nih.gov. Impurities found in solvents, such as residual amines or amides, can also act as amine precursors, contributing to nitrosamine formation nih.govefpia.eu. Conversely, certain compounds, like ascorbic acid, can function as inhibitors by scavenging nitrosating agents or reducing them to less reactive forms scienceasia.org.

Compound Names Table

The following chemical compounds are mentioned in this article:

Rasagiline

this compound

Nitrite (NO₂⁻)

Nitrous acid (HNO₂)

Nitrogen oxides (NO, NO₂, N₂O₃, N₂O₄)

Nitrosonium ion (NO⁺)

Dimethylnitrosamine (NDMA)

N-nitrosodiethylamine (NDEA)

N-nitrosopyrrolidine (NPYR)

N-nitrosoproline

Triethanolamine (Trolamine)

N-nitrosodiethanolamine

Understanding these chemical pathways and influencing factors is essential for developing robust strategies to prevent or minimize the formation of this compound and ensure the quality and safety of pharmaceutical products.

Factors Influencing this compound FormationThe rate and extent of this compound formation are influenced by several critical factors:

pH: Acidic environments are generally required for the generation of active nitrosating species from nitrites acs.org.

Temperature: Elevated temperatures can accelerate chemical reaction rates, including nitrosation nih.gov.

Water Activity: The presence of water can facilitate the reaction by dissolving reactants and influencing local acidity, particularly in solid dosage forms acs.orgnih.gov.

Amine Solubility: The solubility of Rasagiline within the formulation matrix affects its availability for the nitrosation reaction nih.gov.

Nitrite Concentration: Higher concentrations of nitrites directly correlate with an increased potential for nitrosamine formation nih.govmdpi.com.

Processing Conditions: Manufacturing steps, especially those involving water and heat such as wet granulation, can create conditions more favorable for nitrosation compared to dry blending processes acs.orgnih.gov.

Catalysts: Certain compounds, like aldehydes or their degradation products, can potentially catalyze the nitrosation reaction acs.org.

Investigation of Nitrosation Processes in Solid State and Solution Phase Pharmaceutical Formulations

Solid-State Pharmaceutical FormulationsThe potential for N-Nitro Rasagiline (B1678815) formation in solid dosage forms, such as tablets, is a key area of investigation, as these formulations can be susceptible during manufacturing and storageresearchgate.netnih.gov. Research has confirmed that N-nitrosamine formation can occur in solid drug products when Rasagiline is exposed to nitrosating agents, often sourced from excipientsnih.govnih.gov.

Manufacturing processes significantly influence this risk. Comparative studies using model secondary amines have demonstrated that manufacturing techniques can alter the extent of nitrosation. For instance, when using hydrochloride salts of secondary amines, wet granulation processes led to a five-fold increase in N-nitrosamine formation compared to non-compacted blending, indicating that the acidic environment coupled with water presence during wet granulation promotes nitrosation acs.org.

The general risk associated with different dosage form types has been categorized, with amorphous forms presenting the highest risk, followed by wet granulation, direct compression, and dry blends, which carry the lowest risk nih.gov. This ranking underscores the importance of careful formulation design and selection of manufacturing processes to mitigate nitrosamine (B1359907) risks.

While N-nitrosamine formation can occur in solid dosage forms, studies have indicated that the levels often stabilize at concentrations significantly below the theoretical maximum yield. This stabilization is influenced by factors such as amine solubility, nitrite (B80452) levels, and the local acidity within the formulation nih.govmdpi.com. Trace amounts of secondary amine impurities are generally considered a lower risk compared to scenarios where the drug substance itself is a substantial source of the vulnerable amine nih.gov.

Data Table 1: Impact of Manufacturing Process on Nitrosation of Model Secondary Amine HCl Salts

Manufacturing Technique Relative Nitrosamine Formation
Wet Granulation ≥ 5 times higher
Non-compacted Blending Baseline

Note: Data pertains to hydrochloride salts of model secondary amines, indicating increased nitrosation with wet granulation due to acidity and water presence. acs.org

Data Table 2: Risk Ranking of Dosage Forms for Nitrosamine Formation

Dosage Form Type Risk Level
Amorphous Forms Highest
Wet Granulation High
Direct Compression Medium
Dry Blends Lowest

Note: This ranking reflects the general susceptibility of different manufacturing and formulation types to nitrosamine formation. nih.gov

Analytical Quantification: The accurate detection and quantification of N-Nitro Rasagiline (NSRG) at trace levels are essential for compliance with regulatory limits. The European Medicines Agency (EMA) has set a stringent limit of 100 ng/day for NSRG, which, considering a typical 1 mg daily dose of Rasagiline, translates to maintaining NSRG concentrations below 100 parts per million (ppm) in Rasagiline mesylate researchgate.netnih.gov. A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed and reported for the quantification of NSRG in Rasagiline tablets, demonstrating robust linearity and satisfactory recovery rates nih.govresearchgate.net.

Data Table 3: Analytical Method Performance for N-Nitrosorasagiline (NSRG) Quantification

Parameter Value Unit
Linearity Range 2 to 200 ng/mL
Correlation Coefficient > 0.998 -
Recovery 80.0 to 120.0 %
Limit of Detection 1 ng/mL
Limit of Quantification 2 ng/mL

Note: These values are specific to the developed LC-MS/MS method for NSRG detection in rasagiline tablets. nih.gov

Solution-Phase Pharmaceutical FormulationsSpecific research data detailing the formation of this compound in solution-phase formulations of Rasagiline is less extensively covered in the provided literature. However, the general principles of nitrosation remain applicable. In solutions, the availability of reactants and the influence of pH are key determinants. Acidic conditions are typically necessary to generate the active nitrosating species from nitritesacs.org. The nitrosation of free bases in solution generally proceeds more slowly compared to their protonated counterparts, as protonation is often a prerequisite for generating the reactive nitrosating speciesacs.org. The inherent presence of water in solution-phase formulations can facilitate the reaction if other necessary components are present. Nevertheless, detailed studies quantifying this compound in specific solution-based Rasagiline formulations and the factors influencing its formation in such matrices are not prominently detailed in the retrieved search results.

Compound List:

Rasagiline

this compound (NSRG)

(R)-1-aminoindan

3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI)

3-hydroxy-1-aminoindan (3-OH-AI)

Nitrous acid

Dinitrogen trioxide (N2O3)

Nitrites

Sodium nitrite (NaNO2)

Ammonium (B1175870) nitrite (NH4NO2)

Dimethylamine (DMA)

N-nitrosodimethylamine (NDMA)

N-nitrosodiethylamine (NDEA)

Valasartan

Ranitidine

Nizatidine

Metformin

Cimetidine

Famotidine

Amineptine

Aminophenazone

Aminophylline

Amiodarone

Amisulpride

Amitriptyline

Amitriptylinoxide

Amlodipine

Canakinumab

Candesartan cilexetil

Cangrelor

Cannabidiol

Canrenoic acid

Capecitabine

N-Nitrosochlordiazepoxide

Varenicline (B1221332) Tartrate

N-Nitroso varenicline

Strategies for Isolation and Definitive Structural Elucidation of this compound Analytical Standards

The development of robust analytical methods for this compound focuses on its accurate detection and quantification, particularly as an impurity in Rasagiline drug substance and products researchgate.netnih.gov. Given its nature as a nitrosamine, this compound requires highly sensitive and selective analytical approaches.

Isolation and Purification:

The primary challenge in isolating this compound lies in its low concentration as an impurity within a complex pharmaceutical matrix. Chromatographic techniques are indispensable for achieving the necessary separation.

Liquid Chromatography (LC) coupled with Mass Spectrometry (MS): This is the most widely employed strategy. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are used for chromatographic separation, often coupled with tandem mass spectrometry (LC-MS/MS) for sensitive detection and quantification researchgate.netnih.govresearchgate.net. Specifically, a Zorbax Eclipse XDB C18 column has been utilized for the separation of this compound in Rasagiline tablets nih.gov. The mobile phase typically consists of a mixture of water and acetonitrile (B52724) with additives like formic acid to optimize separation and ionization nih.gov.

Supercritical Fluid Chromatography (SFC): While less commonly cited for this compound specifically, SFC is recognized as a powerful technique for the separation of various N-nitrosamine impurities, offering advantages in speed and environmental impact nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another established technique for nitrosamine analysis, particularly for volatile nitrosamines. However, for less volatile or thermally labile compounds like this compound, LC-MS/MS is generally preferred due to better sample handling and ionization efficiency nih.gov.

Definitive Structural Elucidation:

Once isolated or detected, the structure of this compound must be definitively confirmed. This is typically achieved through a combination of spectroscopic techniques:

Mass Spectrometry (MS): LC-MS/MS, particularly using triple quadrupole mass spectrometry (TQ-MS) with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, is crucial. This technique provides molecular weight information and fragmentation patterns that are characteristic of the this compound molecule researchgate.netnih.govantisel.gr. For instance, specific precursor and product ions, such as m/z 218.10 (parent ion) and m/z 117.1 (abundant product ion), have been identified for this compound analysis antisel.gr.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Although specific NMR data for this compound is not extensively detailed in the provided search results, NMR techniques such as ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments (e.g., HMBC, HSQC) are standard for confirming the precise atomic connectivity and stereochemistry of organic molecules. The confirmation of the N-nitroso group has been achieved through the analysis of ¹H-¹⁵N HMBC spectra for other nitrosamines researchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule, such as the characteristic N-N=O stretching vibrations of the nitroso group, aiding in structural confirmation medipol.edu.tr.

Analytical Standards Preparation:

The preparation of this compound analytical standards is vital for method validation and routine quality control. These standards serve as reference materials for accurate quantification.

Synthesis and Characterization: this compound is synthesized and characterized to ensure its purity and identity synthinkchemicals.comsynzeal.com. Manufacturers provide detailed Certificates of Analysis (CoA) including spectroscopic data (Mass, IR, NMR, HPLC) to support the quality of these standards synzeal.comcphi-online.com.

Reference Material: this compound is available as a reference material or working standard, essential for analytical method development, validation, and quality control during the commercial production of Rasagiline synthinkchemicals.comsynzeal.comcphi-online.comveeprho.com. These standards are crucial for establishing detection limits, quantifying impurity levels, and ensuring compliance with regulatory limits set by bodies like the FDA and EMA veeprho.com.

Data Table: Key Analytical Parameters for this compound Quantification

ParameterValue/RangeTechnique(s) UsedReference(s)
Chromatographic Column Zorbax Eclipse XDB C18HPLC nih.gov
Mobile Phase 0.1% Formic acid in mixture of water and acetonitrile (35:65 v/v)HPLC nih.gov
Ionization Mode Electrospray Ionization (ESI) Positive Ion ModeLC-MS/MS antisel.gr
Detection Mode Multiple Reaction Monitoring (MRM)LC-MS/MS (Triple Quadrupole) researchgate.netnih.govantisel.gr
Quantification Range 2 to 200 ng/mLLC-MS/MS nih.gov
Correlation Coefficient > 0.998LC-MS/MS nih.gov
Recovery 80.0% to 120.0%LC-MS/MS nih.gov
Limit of Detection (LOD) 1 ng/mL (or 1 ppm relative to 1mg/mL Rasagiline sample)LC-MS/MS nih.gov
Limit of Quantification (LOQ) 2 ng/mL (or 2 ppm relative to 1mg/mL Rasagiline sample)LC-MS/MS nih.gov
Key MRM Transition 218.10 → 117.2 (Precursor → Product Ion)LC-MS/MS antisel.gr

Regulatory Science and Quality Control Paradigms for N Nitro Rasagiline Impurity

Mitigation Strategies in Active Pharmaceutical Ingredient (API) and Finished Drug Product Manufacturing

Application of Nitrosation Scavengers and Chemical Inhibitors

Nitrosamines, including N-Nitro Rasagiline (B1678815), are typically formed through the chemical reaction between a nitrosating agent, most commonly nitrites, and a secondary or tertiary amine pharmaexcipients.comsimsonpharma.comfda.govijnrd.orgveeprho.comcontractpharma.combiotech-asia.orgeuropa.eu. This reaction can occur during various stages of pharmaceutical manufacturing and storage, influenced by factors such as pH, temperature, and the presence of moisture fda.goveuropa.eu. To mitigate the formation of N-Nitro Rasagiline, the pharmaceutical industry employs nitrosation scavengers and chemical inhibitors. These agents function by intercepting and reacting with nitrosating species, thereby preventing them from reacting with vulnerable amines present in the drug substance or formulation pharmaexcipients.comcontractpharma.combiotech-asia.orgnih.govresearchgate.net.

Several compounds have demonstrated efficacy as nitrosation inhibitors. Ascorbic acid (Vitamin C) and its salt, sodium ascorbate, are widely recognized and utilized for their ability to scavenge nitrites and inhibit nitrosation reactions pharmaexcipients.combiotech-asia.orgnih.govresearchgate.netmdpi.comnih.govdsm-firmenich.com. Similarly, α-tocopherol (Vitamin E) acts as an antioxidant and can reduce nitrosating agents pharmaexcipients.combiotech-asia.orgresearchgate.net. Other identified effective scavengers include L-cysteine, para-aminobenzoic acid (PABA), maltol, and propyl gallate mdpi.com. These substances are often incorporated into oral drug product formulations at low concentrations, typically around 1% by weight, to effectively reduce the formation of nitrosamines without significantly impacting the drug product's bioequivalence biotech-asia.orgnih.govdsm-firmenich.com. The strategic inclusion of these scavengers in Rasagiline formulations can serve as a critical preventative measure against the formation of this compound.

Rigorous Raw Material Sourcing and Qualification Controls to Prevent Nitrite (B80452) Introduction

A primary pathway for nitrosamine (B1359907) contamination in pharmaceutical products is through the introduction of nitrosating agents, particularly nitrites, via raw materials fda.govveeprho.commdpi.comzamann-pharma.comlactalisingredients.comwaters.com. Nitrite impurities can be present in various raw materials, including excipients, solvents, and reagents, often originating from agricultural practices, water treatment, or manufacturing processes veeprho.comzamann-pharma.comlactalisingredients.com. The variability in nitrite levels across different excipient types and suppliers underscores the critical need for stringent raw material sourcing and qualification controls zamann-pharma.comwaters.com.

To prevent the introduction of nitrites and other nitrosamine precursors, pharmaceutical manufacturers must implement robust supplier qualification programs. This involves a comprehensive evaluation of suppliers to ensure they adhere to high-quality manufacturing standards and have effective control over their own raw material sourcing and production processes fda.govmdpi.comzamann-pharma.comlactalisingredients.comzamann-pharma.comfiocruz.br. Key aspects of these controls include:

Supplier Audits and Quality Agreements: Regular audits and clearly defined quality agreements with suppliers are essential to verify their manufacturing practices, quality control systems, and ability to consistently provide materials free from nitrite contamination fda.govmdpi.comzamann-pharma.comzamann-pharma.com.

Material Specifications: Establishing stringent specifications for incoming raw materials, including defined acceptable limits for nitrite content and other potential nitrosamine precursors, is paramount fda.govveeprho.commdpi.comzamann-pharma.comlactalisingredients.com.

Incoming Material Testing: Routine analytical testing of received raw materials is crucial to verify compliance with established specifications and supplier Certificates of Analysis (CoAs). Sensitive analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are employed for the accurate detection and quantification of nitrites at trace levels nih.govwaters.comfda.gov.

Traceability: Maintaining comprehensive records of material origin, batch history, and testing results ensures traceability, which is vital for investigating any deviations or potential contamination events zamann-pharma.com.

By diligently controlling the quality of incoming materials and qualifying suppliers, manufacturers can significantly reduce the risk of introducing nitrite, thereby mitigating the potential for this compound formation during the manufacturing process.

Data Tables

Table 1: Common Nitrosation Scavengers and Inhibitors for Nitrosamine Mitigation

Scavenger/InhibitorMechanism of ActionTypical Efficacy in InhibitionPharmaceutical Use Status
Ascorbic AcidReduces nitrosating agents (e.g., nitrite, N₂O₃) to non-nitrosating forms.>80% inhibitionFDA approved inactive ingredient pharmaexcipients.combiotech-asia.orgnih.gov
Sodium AscorbateSalt form of Ascorbic Acid; acts as a nitrite scavenger.HighFDA approved inactive ingredient
α-TocopherolAntioxidant; reduces nitrosating agents.EffectiveFDA approved inactive ingredient pharmaexcipients.combiotech-asia.orgresearchgate.net
L-CysteineScavenges nitrosating agents.EffectiveUsed in foods/drugs mdpi.com
PABAScavenges nitrosating agents.EffectiveUsed in foods/drugs mdpi.com

Table 2: Key Raw Material Controls and Testing Parameters for Nitrite Prevention

Control MeasureDescriptionRationaleExample Testing Parameters / Methods
Supplier QualificationRigorous vetting of suppliers based on quality management systems, audits, and supply chain transparency.Prevents introduction of contaminated materials and ensures consistent quality.Supplier audits, Quality agreements, Review of CoA, Process control assessments fda.govmdpi.comzamann-pharma.comlactalisingredients.comzamann-pharma.comfiocruz.br.
Raw Material SpecificationsDefined acceptable limits for impurities, including nitrites and other nitrosamine precursors.Ensures incoming materials meet predefined quality standards for nitrosamine risk mitigation.Nitrite content (e.g., < X ppm), Assay, Heavy metals, Related substances zamann-pharma.comlactalisingredients.comwaters.com.
Incoming Material TestingRoutine analytical analysis of received raw materials.Verifies compliance with specifications and supplier CoAs, detecting potential contamination.Titration, LC-MS/MS for nitrite, HPLC for purity nih.govwaters.comfda.gov.
Traceability and DocumentationMaintaining comprehensive records of material origin, batch history, and all testing performed.Enables effective root cause analysis and recall management if contamination is detected.Batch numbers, supplier data, CoA, analytical test reports.

The control of this compound as a critical impurity in Rasagiline products is a multifaceted endeavor. It requires a proactive and integrated approach that combines the strategic use of nitrosation scavengers and chemical inhibitors within formulations with rigorous controls over raw material sourcing and qualification. By diligently implementing these paradigms, pharmaceutical manufacturers can effectively mitigate the risk of nitrosamine formation, ensuring the safety, quality, and regulatory compliance of their drug products, thereby safeguarding patient health.

Compound List

this compound

Rasagiline

Computational Chemistry and Structural Mechanistic Insights into N Nitro Rasagiline Reactivity and Stability

Theoretical Approaches to Understanding the N-Nitrosation Reaction Mechanism

Theoretical studies are instrumental in dissecting the complex mechanisms of N-nitrosamine formation, particularly the nitrosation of secondary amines like Rasagiline (B1678815). These methods help identify key intermediates, transition states, and the factors influencing reaction rates.

Quantum Mechanical (QM) calculations, primarily employing Density Functional Theory (DFT), are fundamental for mapping out the detailed reaction pathways and identifying transition states involved in N-nitrosamine formation mdpi.comfrontiersin.orgnih.govnih.govkeio.ac.jpchemrxiv.org. These studies typically involve:

Exploring Reaction Coordinates: QM calculations can map the potential energy surface of the nitrosation reaction, revealing the sequence of bond-forming and bond-breaking events. This includes the initial attack of a nitrosating agent (e.g., nitrous acid or its derivatives) on the amine nitrogen nih.govlhasalimited.orgnih.gov.

Characterizing Transition States: The transition state represents the highest energy point along the reaction pathway. QM methods accurately calculate the geometry and energy of these transition states, providing critical information about the activation energy barrier for the nitrosation reaction frontiersin.orgnih.govnih.govmdpi.comresearchgate.net. For Rasagiline, the nitrosation would involve the secondary amine nitrogen attacking an electrophilic nitrosating species, forming a transient intermediate before yielding N-Nitro Rasagiline.

Analyzing Intermediates: QM calculations can also characterize reaction intermediates, such as diazonium or nitrenium ions, which are crucial for understanding subsequent metabolic activation pathways related to carcinogenicity frontiersin.orgnih.gov.

While specific QM studies detailing the transition states for the nitrosation of Rasagiline are not extensively published in the readily accessible literature, the general principles applied to other secondary amines are applicable. Rasagiline, as a secondary amine, possesses a nucleophilic nitrogen atom susceptible to electrophilic attack by nitrosating agents. The propargyl group and the indane ring structure of Rasagiline may influence the electronic distribution and steric accessibility of the amine nitrogen, thereby affecting the reaction pathway and transition state energies nih.govnih.gov.

Computational thermodynamics and kinetics provide quantitative data on the likelihood and speed of this compound formation.

Activation Energy (Ea): QM calculations yield activation energies, which are directly related to the reaction rate. Lower activation energies indicate faster reactions frontiersin.orgnih.govnih.govmdpi.comresearchgate.net. The activation energy for the nitrosation of secondary amines is a key parameter in predicting the kinetics of this compound formation.

Rate Constants: By combining activation energies with other kinetic parameters, computational models can estimate rate constants for the nitrosation process under various conditions, helping to predict the extent of this compound formation over time nih.govmdpi.comyoutube.com.

The presence of specific functional groups in Rasagiline, such as the propargyl moiety, could influence the electronic properties of the amine and potentially affect the activation energy for nitrosation. Computational studies on similar structures can provide valuable comparative data frontiersin.orgnih.gov.

Structure-Reactivity Relationships of Secondary Amines Pertaining to Nitrosation Susceptibility

The inherent chemical structure of a secondary amine dictates its susceptibility to nitrosation. Computational analysis helps to quantify these structure-activity relationships.

The electronic and steric properties of the amine group significantly influence its reactivity towards nitrosating agents.

Electronic Effects: Electron-donating groups attached to the amine nitrogen generally increase its nucleophilicity, making it more susceptible to nitrosation. Conversely, electron-withdrawing groups decrease nucleophilicity and reduce susceptibility. The aromaticity of the indane ring in Rasagiline and the electronic nature of the propargyl group can influence the electron density on the amine nitrogen nih.govnih.gov. Studies suggest that aromatic secondary amines tend to undergo nitrosation faster than aliphatic ones due to favorable electronic delocalization frontiersin.orgresearchgate.netacs.org.

Steric Effects: Steric hindrance around the amine nitrogen can impede the approach of the nitrosating agent, thereby slowing down or preventing the reaction researchgate.netdgra.de. The specific spatial arrangement of the propargyl group and the indane moiety in Rasagiline would contribute to its steric profile around the amine nitrogen.

The basicity of an amine, often quantified by its pKa, is a critical factor in its nitrosation susceptibility.

Basicity and Protonation State: Nitrosation typically occurs under acidic conditions, where nitrosating agents are generated. In acidic environments, amines can become protonated, forming ammonium (B1175870) ions. Protonated amines have their lone pair of electrons involved in bonding, rendering them non-nucleophilic and unable to react with nitrosating agents lhasalimited.orgpmda.go.jp.

Susceptibility Correlation: Less basic amines have a lower fraction of their protonated form at a given pH compared to more basic amines. This means that less basic amines are generally more susceptible to nitrosation because a larger proportion of the amine exists in its reactive free-base form lhasalimited.orgpmda.go.jp. The pKa of Rasagiline's amine group is a key parameter that computational studies would consider when assessing its nitrosation potential nih.govresearchgate.net. While some literature suggests protonated amines are less reactive, other findings indicate that under specific conditions, protonation states can influence reactivity pathways acs.org.

In Silico Prediction Models for this compound Formation Potential

In silico prediction models are invaluable tools for proactively assessing the risk of this compound formation within pharmaceutical products. These models leverage computational chemistry principles, quantitative structure-activity relationships (QSAR), and databases of known nitrosamine (B1359907) behavior.

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models correlate chemical structure descriptors with biological activity or chemical reactivity. For nitrosamines, QSAR models can predict mutagenic potential and susceptibility to formation based on molecular features lhasalimited.orgqsaranalytics.com.mxnih.govnih.govresearchgate.net. These models are trained on existing data for known nitrosamines and applied to predict the behavior of new compounds like this compound.

Expert Knowledge Systems: Software platforms incorporating expert knowledge and rule-based systems can predict potential degradation pathways and impurity formation, including nitrosamines, by analyzing the chemical structure of an API and its potential interactions with excipients or environmental factors lhasalimited.orgnih.govlhasalimited.org.

Risk Assessment Workflows: Integrated workflows combine various in silico tools to identify APIs at risk, assess mutagenicity, derive acceptable intake (AI) limits, and evaluate mitigation strategies lhasalimited.orgqsaranalytics.com.mxlhasalimited.org. Rasagiline has been identified as an API with a potential for nitrosamine formation researchgate.netresearchgate.netresearchgate.neteuropa.eu.

These predictive models are essential for early risk identification during drug development, enabling manufacturers to implement control strategies and ensure patient safety by minimizing or eliminating the presence of this compound.

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